molecular formula C15H12Cl2O B1604321 3',5'-Dichloro-3-phenylpropiophenone CAS No. 898788-84-6

3',5'-Dichloro-3-phenylpropiophenone

Cat. No. B1604321
M. Wt: 279.2 g/mol
InChI Key: ZBCCCCFIOQNZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,5’-Dichloro-3-phenylpropiophenone is a chemical compound with the CAS Number: 898788-84-6 . It has a linear formula of C15H12Cl2O . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)-3-phenyl-1-propanone .


Molecular Structure Analysis

The InChI code for 3’,5’-Dichloro-3-phenylpropiophenone is 1S/C15H12Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 3’,5’-Dichloro-3-phenylpropiophenone is 279.17 .

Scientific Research Applications

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) :

    • Application: DDQ is widely used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
    • Method: DDQ mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
    • Results: The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
  • 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one :

    • Application: Used in the synthesis of ® and (S)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones .
    • Method: The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-3-methylmorpholines (2 equiv), in THF, at ca. 20 °C .
    • Results: Gave ® and (S)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones in 95 and 97% yields, respectively .
  • m-Aryloxy Phenols :

    • Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Method: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
    • Results: In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • 3-(3,5-dichloro-4-hydroxyphenoxy)phenol :

    • Application: This compound was synthesized from 4-iodophenol .
    • Method: The process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .
    • Results: The synthesis method was introduced by Yang and his colleagues in 2016 .

Safety And Hazards

The compound is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCCCCFIOQNZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643995
Record name 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one

CAS RN

898788-84-6
Record name 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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